4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole-based compound featuring a thiol (-SH) group at position 3, an allyl group at position 4, and a 1-(2,4-difluorophenoxy)ethyl substituent at position 3. The 2,4-difluorophenoxy moiety introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPXESGIAPXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole-3-Thiol Core
The triazole-thiol scaffold is constructed using acylthiosemicarbazides as precursors. For example:
- Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 63666-11-5) serves as a versatile intermediate. Cyclization under basic conditions (e.g., NaOH) yields the triazole-thiol structure.
- Alternative routes involve hydrazine derivatives reacting with carbon disulfide or thiourea, followed by cyclization in acidic media.
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (4.4 mmol) and sodium bicarbonate (22.1 mmol) in DMF are stirred at 55°C for 6 hours.
Purification via HPLC yields the triazole-thiol derivative (80% yield).
Allylation at the N4 Position
Allyl groups are introduced via alkylation using allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃ or NaH).
Optimization Notes :
- Polar aprotic solvents (DMF, THF) enhance reactivity.
- Excess allyl halide (1.2–1.5 eq.) ensures complete substitution.
Data Table 1: Allylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF | 55 | 80 | |
| NaH | THF | 25 | 67 |
Introduction of the 1-(2,4-Difluorophenoxy)ethyl Group
The phenoxyethyl moiety is installed via nucleophilic substitution between a bromoethyl intermediate and 2,4-difluorophenol.
Critical Steps :
- Synthesis of 1-bromoethyl intermediate : Reacting the triazole with 1,2-dibromoethane in DMF.
- Coupling with 2,4-difluorophenol : Conducted under inert atmosphere to prevent oxidation.
4-Allyl-5-(bromoethyl)-4H-1,2,4-triazole-3-thiol (1.0 eq.), 2,4-difluorophenol (1.1 eq.), and K₂CO₃ (3.0 eq.) in DMF are stirred at 80°C for 12 hours.
Purification by column chromatography (ethyl acetate/hexane) yields the product (74% yield).
Data Table 2: Phenoxyethylation Efficiency
| Phenol Derivative | Base | Solvent | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| 2,4-Difluorophenol | K₂CO₃ | DMF | 74 | >98 | |
| 2,4-Dichlorophenol | NaHCO₃ | THF | 68 | 95 |
Alternative Routes and Modifications
One-Pot Synthesis
Recent advances enable a streamlined approach using copper-catalyzed cycloaddition (CuAAC) for triazole formation:
- Click Chemistry : Reacting propargyl derivatives with azides.
- Post-functionalization : Sequential allylation and phenoxyethylation.
Advantages :
Thiol Protection-Deprotection Strategies
To prevent oxidation during synthesis:
- S-Acetyl protection : Thiol groups are acetylated using acetic anhydride, then deprotected with NH₄OH.
- Disulfide formation : Oxidized thiols are reduced back using NaBH₄ or LiAlH₄.
Analytical Characterization
Key techniques for verifying structure and purity:
- NMR Spectroscopy :
- LC-MS : m/z 297.32 [M+H]⁺.
- X-ray Crystallography : Confirms regiochemistry and stereoelectronic effects.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiol group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety have been shown to inhibit fungal sterol biosynthesis by targeting lanosterol 14α-demethylase, an enzyme critical for ergosterol production in fungi. This inhibition disrupts fungal cell membrane integrity .
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazole exhibited potent antifungal activity against various strains of fungi such as Candida albicans and Aspergillus niger. The incorporation of the thiol group in the structure significantly enhanced antifungal potency compared to traditional antifungals .
- Another investigation reported that triazole derivatives showed improved efficacy against Pseudomonas piricola, with inhibitory rates comparable to commercial fungicides like azoxystrobin .
Antibacterial Activity
- Spectrum of Activity : The compound has shown promising results against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to the structural modifications that enhance its interaction with bacterial targets .
-
Case Studies :
- Research indicates that certain triazole hybrids exhibit minimum inhibitory concentrations (MIC) lower than those of established antibiotics, demonstrating superior antibacterial properties. For instance, one study found that a triazole derivative had an MIC as low as 0.25 μg/mL against MRSA .
- A comparative study highlighted that a series of triazole derivatives showed antibacterial activity significantly higher than traditional antibiotics such as ciprofloxacin and vancomycin, particularly against resistant strains .
Fungicides
The compound's antifungal properties make it a candidate for agricultural fungicides. Its ability to inhibit fungal growth can be utilized in crop protection strategies.
- Field Trials : Preliminary field trials have indicated that formulations containing triazole derivatives can effectively reduce fungal infections in crops without significant phytotoxicity .
Plant Growth Regulation
Research has suggested potential applications in plant growth regulation due to its effects on certain plant physiological processes.
- Studies on Growth Promotion : Some studies have reported enhanced growth rates and yield in treated plants, suggesting that triazole compounds may influence hormonal pathways involved in plant development .
Data Summary
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Pharmacology | Antifungal | Effective against Candida albicans, comparable to azoxystrobin |
| Pharmacology | Antibacterial | MIC as low as 0.25 μg/mL against MRSA |
| Agriculture | Fungicide | Reduces fungal infections in crops |
| Agriculture | Growth Regulator | Enhances growth rates in treated plants |
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the difluorophenoxyethyl moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Key Observations :
Antitumor Activity
- Methoxynaphthalenyl Derivatives: Compounds such as (E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol exhibit IC₅₀ values of <10 µM against MCF-7, Huh-7, and A-549 cells, outperforming doxorubicin .
- Target Compound: While direct data are unavailable, the 2,4-difluorophenoxy group may improve pharmacokinetic properties (e.g., metabolic resistance) compared to non-fluorinated analogs .
Antimicrobial and Antioxidant Activity
- Schiff Base Derivatives: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases show antianxiety and antidepressant activity, with IC₅₀ values <10 µg/mL in DPPH antioxidant assays .
- Chloro-Substituted Analogs: 4-Allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667414-14-4) is listed as discontinued, possibly due to toxicity or instability .
Biological Activity
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique chemical structure, which includes a triazole ring and a thiol functional group. Its molecular formula is with a molecular weight of 295.32 g/mol . The compound has garnered attention for its potential applications in agricultural and medicinal chemistry due to its diverse biological activities.
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbon disulfide.
- Introduction of the Allyl Group : Alkylation using allyl bromide.
- Attachment of the Difluorophenoxyethyl Moiety : Nucleophilic substitution with 2,4-difluorophenol .
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
Antifungal Activity
The compound has been shown to possess antifungal properties. Studies have demonstrated that triazole derivatives can inhibit fungal growth effectively. For example, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from to against various fungal strains . The specific activity of this compound against fungi like Gibberella species is an area for further exploration.
Antibacterial Activity
The antibacterial potential of this compound is notable as well. Triazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting MIC values lower than those of established antibiotics . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance antibacterial activity .
Anticancer Activity
Emerging research suggests that compounds within the triazole family may have chemopreventive and chemotherapeutic effects on cancer cells. For instance, certain derivatives have demonstrated activity against colon carcinoma HCT-116 cells with IC50 values as low as . This highlights the potential for further development of this compound as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | C11H13N3OS | Cyclopropyl substituent enhances biological activity |
| 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C13H12ClN3OS | Chlorophenyl group increases antimicrobial properties |
| 4-Allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | C13H14ClN3OS | Similar phenoxy substitution; potential fungicidal activity |
The unique combination of the difluorophenoxy substituent and thiol group in this compound may enhance its bioactivity compared to these similar compounds .
Case Studies and Research Findings
Several studies highlight the biological efficacy of triazoles:
- A review summarized the pharmacological profile of various 1,2,4-triazoles as antifungal and antibacterial agents .
- Specific SAR studies revealed that electron-donating groups on phenyl rings significantly influence antibacterial activity against resistant strains .
- The compound's interactions with biological systems are crucial for determining its safety and efficacy in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting triazole-thiol precursors with halogenated intermediates (e.g., 3-bromopropyl benzene) in a polar solvent like i-propanol, using sodium hydroxide as a base to deprotonate the thiol group and facilitate alkylation . Microwave-assisted synthesis can enhance reaction efficiency and yield for structurally analogous triazoles .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Monitor progress via TLC or HPLC.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=S stretching at ~1,353 cm⁻¹, N-H stretches for amino substituents at ~3,300 cm⁻¹) .
- NMR : Use ¹H-NMR to identify aromatic protons (δ 7.1–7.9 ppm for difluorophenoxy groups), allylic protons (δ 4.2–5.8 ppm), and thiol protons (δ ~13.8 ppm, though often broad or absent due to exchange) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What preliminary assays assess the bioactivity of this compound?
- Methodological Answer :
- Antiradical Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Prepare a 1 × 10⁻³ M solution of the compound in ethanol, mix with DPPH (517 nm absorbance), and measure scavenging activity after 30 minutes. Compare to controls (e.g., ascorbic acid). Activity decreases at lower concentrations (e.g., 88.89% at 1 × 10⁻³ M vs. 53.78% at 1 × 10⁻⁴ M) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, A-549). Calculate IC₅₀ values using dose-response curves; values <10 µM indicate potent activity .
Advanced Research Questions
Q. How does structural modification influence EGFR-targeted antitumor activity?
- Methodological Answer : Replace the allyl or difluorophenoxy groups with bulkier substituents (e.g., quinolin-4-yl or alkoxyphenyl) to enhance EGFR binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR’s kinase domain. Validate via Western blotting to measure EGFR degradation in cancer cells .
- Data Contradictions : Some analogs show reduced activity despite increased bulkiness, likely due to steric hindrance. Resolve via comparative SAR studies and crystallography .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
Grow crystals via slow evaporation (solvent: ethanol/water).
Collect data at 100 K to minimize thermal motion.
Refine using SHELXL’s dual-space algorithm for disordered regions (e.g., allyl group orientation).
- Example : SHELX’s robust handling of high-resolution data (<1.0 Å) clarifies bond-length discrepancies in triazole rings .
Q. How can conflicting bioactivity data from DPPH and cell-based assays be reconciled?
- Methodological Answer :
- Hypothesis : Antiradical activity (DPPH) may not correlate with cellular antioxidant effects due to membrane permeability issues.
- Testing :
Measure cellular uptake via LC-MS after treating cells with the compound.
Perform ROS (reactive oxygen species) assays (e.g., DCFH-DA) in parallel with DPPH.
- Resolution : If uptake is low, modify the compound with lipophilic groups (e.g., methylthio) to enhance permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
